molecular formula C8H2BrFN2 B12816244 5-Bromo-4-fluoroisophthalonitrile

5-Bromo-4-fluoroisophthalonitrile

Cat. No.: B12816244
M. Wt: 225.02 g/mol
InChI Key: DTRAMHOOIBXUCJ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoroisophthalonitrile: is an organic compound with the molecular formula C8H2BrFN2 and a molecular weight of 225.02 g/mol It is a derivative of isophthalonitrile, where the hydrogen atoms at positions 5 and 4 of the benzene ring are replaced by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoroisophthalonitrile typically involves halogenation reactions. One common method is the bromination of 4-fluoroisophthalonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a suitable solvent, such as acetic acid, at elevated temperatures to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoroisophthalonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Isophthalonitriles: Depending on the nucleophile used.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-Bromo-4-fluoroisophthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoroisophthalonitrile in chemical reactions involves the activation of the bromine or fluorine atoms, making them susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-fluoroisophthalonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other isophthalonitrile derivatives. This dual halogenation can enhance its utility in various synthetic and industrial applications.

Properties

Molecular Formula

C8H2BrFN2

Molecular Weight

225.02 g/mol

IUPAC Name

5-bromo-4-fluorobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8H2BrFN2/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2H

InChI Key

DTRAMHOOIBXUCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)C#N

Origin of Product

United States

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